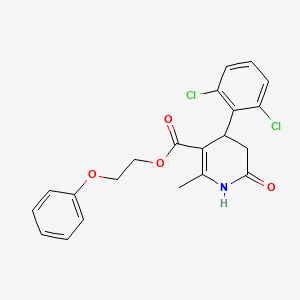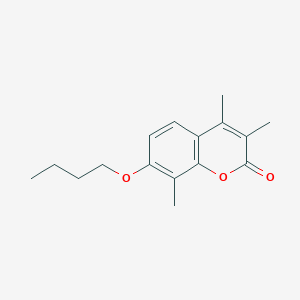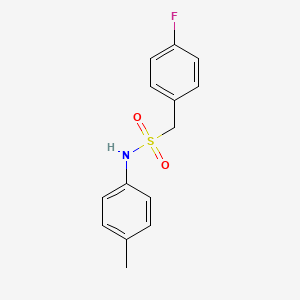![molecular formula C18H20N2O5S B4657965 N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4657965.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide is a complex organic compound with a molecular formula of C18H20N2O5S This compound is characterized by the presence of an acetylamino group, a sulfonyl group, and a phenoxybutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-(4-acetylaminophenyl)sulfonamide. This intermediate is then reacted with 4-phenoxybutanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxybutanamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(acetylamino)sulfonyl]phenyl}acetamide
- N-{4-[(acetylamino)sulfonyl]phenyl}-2-phenoxyacetamide
- N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanoic acid
Uniqueness
N-{4-[(acetylamino)sulfonyl]phenyl}-4-phenoxybutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetylamino and sulfonyl groups allows for diverse chemical reactivity, while the phenoxybutanamide moiety enhances its potential interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-14(21)20-26(23,24)17-11-9-15(10-12-17)19-18(22)8-5-13-25-16-6-3-2-4-7-16/h2-4,6-7,9-12H,5,8,13H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNENUXVJDFHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-CHLOROBENZYL)-5-[5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-1,3,4-OXADIAZOLE](/img/structure/B4657882.png)
![4-({[(5-chloro-2-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4657889.png)
![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B4657892.png)
![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4657904.png)
![(4Z)-4-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one](/img/structure/B4657909.png)

![N-[3-(1,3-BENZOXAZOL-2-YL)-4-HYDROXYPHENYL]-1-(4-BROMOPHENYL)CYCLOPENTANE-1-CARBOXAMIDE](/img/structure/B4657921.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B4657935.png)

![N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4657958.png)

![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4657971.png)
![N-(2-isopropyl-6-methylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4657978.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B4657979.png)
